molecular formula C13H15ClN2 B1313093 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole CAS No. 124035-08-1

5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole

Cat. No.: B1313093
CAS No.: 124035-08-1
M. Wt: 234.72 g/mol
InChI Key: UKHBTBNWIXGYOW-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole (CAS 124035-08-1) is a chemical compound with the molecular formula C13H15ClN2 and a molecular weight of 234.72 g/mol . It belongs to the 1H-benzo[d]imidazole class of heterocyclic compounds, which are recognized as an important pharmacophore in medicinal chemistry and drug discovery . Benzimidazole derivatives are known to exhibit a wide range of therapeutic properties and are found in various approved drugs and agrochemicals. This specific compound serves as a valuable building block in organic synthesis and medicinal chemistry research. A key area of application for this chemical is in the investigation of novel antimicrobial agents . Research on structurally similar 2-cyclohexyl-benzo[d]imidazole compounds has demonstrated significant activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans . These studies highlight the potential of the benzoimidazole scaffold in addressing the growing problem of antibiotic resistance. The proposed mechanism of action for related bioactive benzimidazoles involves interaction with several bacterial targets. Molecular docking studies suggest that such compounds may exert their effects by targeting (p)ppGpp synthetases/hydrolases (enzymes linked to bacterial stress survival and resistance), FtsZ proteins (essential for bacterial cell division), and pyruvate kinases (key metabolic enzymes) . This multi-target potential makes the benzoimidazole core a promising structure for developing new anti-infectives. Furthermore, this compound is a key intermediate in synthetic chemistry for the construction of more complex molecular architectures. It can be used in multicomponent reactions to generate diverse compound libraries for biological screening, a crucial strategy in modern drug discovery . This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-cyclohexyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHBTBNWIXGYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438597
Record name 1H-Benzimidazole, 5-chloro-2-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124035-08-1
Record name 1H-Benzimidazole, 5-chloro-2-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzimidazole Derivatives

Classical and Modern Approaches to Benzimidazole (B57391) Synthesis

The foundational methods for constructing the benzimidazole ring system have been refined over many years, while new techniques continue to be developed to improve efficiency, yield, and substrate scope.

The most prevalent and direct route to 2-substituted benzimidazoles, including the target compound 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole, is the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carbonyl compound. In the case of the target molecule, this would involve the reaction of 4-chloro-o-phenylenediamine with cyclohexanecarboxaldehyde (B41370).

This reaction can be facilitated by a wide array of catalysts and reaction conditions. nih.gov Traditional methods often employ strong acids to promote the condensation and subsequent cyclization. nih.gov However, numerous modern catalysts have been developed to achieve this transformation under milder conditions. For instance, supported gold nanoparticles (AuNPs), particularly on a titanium dioxide (Au/TiO2) support, have been shown to effectively catalyze the reaction between o-phenylenediamines and both aryl and alkyl aldehydes at ambient conditions. nih.gov Other catalytic systems, such as those based on cobalt, have also been successfully employed for the dehydrogenative coupling of aromatic diamines with primary alcohols, which are then oxidized in situ to aldehydes for the condensation reaction. rsc.org

A specific procedure for the synthesis of 2-cyclohexylbenzimidazole has been reported, which involves heating a mixture of o-phenylenediamine and cyclohexanecarboxaldehyde with sodium hydrogen sulfite (B76179) in N,N-dimethylacetamide (DMA). This method has been demonstrated on a preparative scale, yielding the product in high purity without the need for chromatographic separation. tandfonline.com This approach is directly applicable to the synthesis of this compound by substituting o-phenylenediamine with 4-chloro-o-phenylenediamine.

The following table summarizes various catalytic systems used in the condensation of o-phenylenediamines with aldehydes:

Catalyst SystemAldehyde TypeReaction ConditionsKey Advantages
Supported Gold Nanoparticles (Au/TiO2) Aryl and AlkylAmbient temperature, CHCl3:MeOH solventMild conditions, high yields, catalyst reusability. nih.gov
Cobalt Complexes Primary Alcohols (in situ oxidation)Mild conditionsGood to excellent yields, applicable to gram-scale synthesis. rsc.org
Sodium Hydrogen Sulfite Aliphatic (e.g., cyclohexanecarboxaldehyde)100°C, DMA solventHigh yield, no chromatography needed for purification. tandfonline.com
Various Lewis and Brønsted Acids Aromatic and AliphaticVariedWell-established, wide range of applicable catalysts. nih.gov

The generally accepted mechanism for the formation of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde begins with the nucleophilic attack of one of the amino groups of the diamine on the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a Schiff base intermediate. The second amino group then attacks the imine carbon in an intramolecular fashion, leading to a cyclized dihydrobenzimidazole intermediate. The final step involves the aromatization of this intermediate, typically through oxidation, to yield the stable benzimidazole ring system. Air is often a sufficient oxidant for this final step, particularly when catalyzed.

A plausible reaction mechanism is outlined below:

Nucleophilic Attack: The more nucleophilic amino group of 4-chloro-o-phenylenediamine attacks the carbonyl carbon of cyclohexanecarboxaldehyde.

Formation of Carbinolamine: A tetrahedral intermediate, a carbinolamine, is formed.

Dehydration: The carbinolamine undergoes dehydration to form a Schiff base (imine).

Intramolecular Cyclization: The second amino group of the diamine attacks the imine carbon, leading to the formation of a five-membered ring.

Aromatization: The resulting 2-cyclohexyl-2,3-dihydro-1H-benzo[d]imidazole intermediate is oxidized to the final product, this compound.

Green Chemistry Principles in Benzimidazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazoles to reduce the environmental impact of these processes. researchgate.net These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Significant progress has been made in developing catalyst-free and solvent-free methods for benzimidazole synthesis. It has been demonstrated that various 2-alkyl or aryl-substituted benzimidazoles can be synthesized at room temperature by simply combining the corresponding aldehydes with ortho-phenylenediamines, often in a sustainable solvent like ethanol (B145695) or even under solvent-free conditions. bohrium.com These methods offer advantages such as nearly quantitative yields, high atom economy, and the elimination of toxic waste and catalyst separation steps. bohrium.com

The reaction between o-phenylenediamines and aldehydes can also be carried out under solvent-free conditions using a simple grinding technique, which provides the necessary energy to initiate the reaction. chemmethod.com

Ionic liquids (ILs) have emerged as environmentally benign alternatives to traditional volatile organic solvents in a variety of chemical transformations, including the synthesis of benzimidazoles. jlu.edu.cn Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive reaction media. ILs can act as both the solvent and the catalyst, facilitating the condensation of o-phenylenediamines with aldehydes. nih.govtandfonline.com For example, the ionic liquid [pmim]BF4 has been shown to promote the synthesis of 2-aryl benzimidazoles by activating the aldehyde towards nucleophilic attack. nih.gov

Solid-phase synthesis offers another green alternative, simplifying product purification and allowing for the automation of synthetic procedures. In this approach, one of the reactants is immobilized on a solid support, and the reaction is carried out in a heterogeneous manner. After the reaction is complete, the product can be cleaved from the support, while excess reagents and byproducts are easily washed away. This methodology has been successfully applied to the synthesis of benzimidazole libraries. ucsd.edu

Microwave-assisted organic synthesis (MAOS) has become a popular energy-efficient technique for accelerating chemical reactions. sciforum.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. scispace.comasianpubs.orgmdpi.com The synthesis of various benzimidazole derivatives has been successfully achieved using microwave assistance, often under solvent-free or catalyst-free conditions, further enhancing the green credentials of the process. mdpi.comresearchgate.net

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding, is another energy-efficient and often solvent-free method. tandfonline.com A simple mortar and pestle grinding method has been developed for the efficient synthesis of 2-aryl benzothiazoles and both 2-substituted and 1,2-disubstituted benzimidazoles. rsc.org This mechanochemical agitation is sufficient to promote the condensation and cyclization, leading to high yields in short reaction times without the need for a catalyst or a complex work-up procedure. rsc.orgresearchgate.net

The following table provides a comparative overview of different green synthetic methods for benzimidazoles:

Green Chemistry ApproachEnergy SourceSolventCatalystKey Advantages
Catalyst-Free/Solvent-Free Thermal/AmbientNone or Green Solvent (e.g., Ethanol)NoneHigh atom economy, no catalyst separation, reduced waste. bohrium.com
Ionic Liquids ThermalIonic LiquidIonic Liquid (can be catalytic)Recyclable solvent/catalyst, mild reaction conditions. nih.govtandfonline.com
Solid-Phase Synthesis ThermalVariousOften not required for cyclizationSimplified purification, potential for automation. ucsd.edu
Microwave-Assisted Microwave IrradiationOften Solvent-Free or Green SolventsCan be used with or withoutDrastically reduced reaction times, improved yields. mdpi.com
Mechanochemical Mechanical GrindingOften Solvent-FreeOften Catalyst-FreeEnergy efficient, rapid, simple work-up. tandfonline.comrsc.org

Synthesis of Substituted Benzimidazoles Bearing Halogen and Cyclohexyl Moieties

The construction of the this compound framework primarily involves the condensation of a substituted o-phenylenediamine with a suitable cyclohexyl-containing reagent. The two main precursors for the cyclohexyl moiety are cyclohexanecarboxylic acid and cyclohexanecarboxaldehyde. The foundational building block for introducing the chloro-substituent is 4-chloro-o-phenylenediamine. nbinno.comnih.gov

The introduction of a chlorine atom at the 5-position of the benzimidazole ring is typically achieved by starting with a pre-chlorinated precursor, namely 4-chloro-o-phenylenediamine. nbinno.comnih.gov This commercially available starting material ensures the presence of the chlorine atom in the final benzimidazole structure. The reaction of 4-chloro-o-phenylenediamine with various reagents is a common strategy for the synthesis of 5(6)-chlorobenzimidazole derivatives. nih.gov

Alternative methods for the chlorination of a pre-formed benzimidazole ring exist, such as direct halogenation. For instance, 2-chlorobenzimidazole (B1347102) can be prepared from benzimidazolin-2-one by reaction with phosphoryl chloride. Direct bromination of 2-chlorobenzimidazole with bromine-water has been shown to yield 2-chloro-5,6-dibromobenzimidazole. nih.gov However, for achieving monosubstitution at the 5-position, the use of a substituted o-phenylenediamine is generally the more controlled and preferred method.

The cyclohexyl group at the 2-position of the benzimidazole ring is typically introduced through the condensation reaction of 4-chloro-o-phenylenediamine with a cyclohexyl-containing one-carbon synthon. The two primary methods for this are:

Condensation with Cyclohexanecarboxylic Acid: This is a widely used method for the synthesis of 2-substituted benzimidazoles. nih.gov The reaction involves heating the o-phenylenediamine derivative with the carboxylic acid, often in the presence of a dehydrating agent or a catalyst such as polyphosphoric acid (PPA) or a strong acid like hydrochloric acid. nih.govresearchgate.net

Condensation with Cyclohexanecarboxaldehyde: This approach involves the reaction of the o-phenylenediamine with an aldehyde. beilstein-journals.orgnih.gov This reaction often requires an oxidizing agent to facilitate the cyclization and aromatization to the benzimidazole ring. nih.gov Various oxidizing systems have been employed, including sodium metabisulfite, air, or other specific reagents. nih.gov The reaction can also be promoted by various catalysts, including metal nanoparticles and Lewis acids. beilstein-journals.orgnih.gov

A general representation of these synthetic routes is depicted below:

Scheme 1: General Synthetic Routes to this compound

(A) Condensation with cyclohexanecarboxylic acid. (B) Condensation with cyclohexanecarboxaldehyde.

A key challenge in the synthesis of this compound from 4-chloro-o-phenylenediamine is the control of regioselectivity. The unsymmetrical nature of the diamine can lead to the formation of two constitutional isomers: the desired 5-chloro- derivative and the 6-chloro- derivative.

The ratio of these isomers can be influenced by several factors, including the reaction conditions, the nature of the catalyst, and the electronic properties of the substituents. While specific studies on the regioselectivity of the reaction between 4-chloro-o-phenylenediamine and cyclohexyl precursors are not extensively detailed in the reviewed literature, the formation of a mixture of isomers is a common occurrence in the synthesis of substituted benzimidazoles from asymmetric o-phenylenediamines. The separation of these isomers often requires chromatographic techniques.

Yield optimization is another critical aspect of the synthesis. Factors that can be manipulated to improve the yield include:

Catalyst Selection: The use of efficient catalysts can significantly enhance the reaction rate and yield. A variety of catalysts have been reported for benzimidazole synthesis, including Lewis acids (e.g., Er(OTf)₃), solid-supported catalysts, and metal nanoparticles. beilstein-journals.org

Reaction Conditions: Temperature, reaction time, and the choice of solvent can all impact the yield. Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields. nih.gov

Stoichiometry of Reactants: The molar ratio of the o-phenylenediamine to the aldehyde or carboxylic acid can influence the product distribution and yield. For instance, in the condensation with aldehydes, the ratio can affect the formation of 1,2-disubstituted versus 2-substituted benzimidazoles. beilstein-journals.org

Table 1: Factors Influencing Yield and Regioselectivity in Benzimidazole Synthesis

Factor Influence on Synthesis
Catalyst Can improve reaction rates and yields. May influence regioselectivity.
Solvent Affects solubility of reactants and can influence reaction pathways.
Temperature Higher temperatures can increase reaction rates but may lead to side products.
Reaction Time Needs to be optimized to ensure complete conversion without product degradation.
Reactant Ratio Can control the formation of mono- versus di-substituted products.

Advanced Synthetic Techniques for Novel Benzimidazole Analogs

The development of novel benzimidazole analogs often relies on advanced synthetic techniques that offer improved efficiency, selectivity, and access to a wider range of molecular diversity.

One such approach is the use of microwave irradiation , which can significantly accelerate reaction times and improve yields in the synthesis of 1,2-disubstituted benzimidazoles. nih.gov This technique is particularly beneficial for high-throughput synthesis in drug discovery programs.

The use of novel catalytic systems is another area of active research. For example, cobalt-mediated redox catalysis has been shown to be highly efficient for the synthesis of benzimidazoles at ambient temperature. mdpi.com Copper-catalyzed one-pot multi-component reactions have also been developed for the synthesis of polysubstituted benzimidazoles. rsc.org These methods offer advantages in terms of mild reaction conditions and operational simplicity.

Furthermore, photocatalysis represents an emerging green chemistry approach for benzimidazole synthesis. The use of heterogeneous photocatalysts, such as V-doped TiO₂-coated Fe₃O₄ nanoparticles, allows for the synthesis of 2-substituted benzimidazoles under visible light at room temperature. researchgate.net

For the synthesis of novel analogs of this compound, these advanced techniques could be employed to introduce further diversity at the N-1 position or to explore different substituents on the benzimidazole core. For instance, enantioselective C2-allylation of benzimidazoles has been achieved using copper hydride catalysis, opening avenues for the synthesis of chiral benzimidazole derivatives. nih.gov

Table 2: Comparison of Synthetic Techniques for Benzimidazole Derivatives

Technique Advantages Disadvantages
Conventional Heating Simple setup, widely applicable. Often requires long reaction times and high temperatures.
Microwave Irradiation Rapid heating, shorter reaction times, often higher yields. Requires specialized equipment.
Advanced Catalysis High efficiency, mild reaction conditions, potential for high selectivity. Catalysts can be expensive or require careful handling.
Photocatalysis Environmentally friendly (uses light), mild conditions. May have limited substrate scope, requires a light source.

Structural Elucidation and Characterization of Benzimidazole Compounds

Spectroscopic Techniques for Molecular Structure Determination

The precise architecture of 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole is established through the combined use of several spectroscopic methods. Each technique provides unique and complementary information, allowing for a comprehensive understanding of the compound's atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, chemists can deduce the connectivity and chemical environment of individual atoms.

In the ¹H NMR spectrum of a compound like this compound, the chemical shifts (δ) of the protons provide information about their electronic environment. For instance, protons on the aromatic benzimidazole (B57391) ring would appear at different chemical shifts compared to those on the cyclohexyl ring. The presence of the electron-withdrawing chlorine atom at the 5-position influences the chemical shifts of the adjacent aromatic protons.

Furthermore, the coupling patterns (spin-spin splitting) reveal the number of neighboring protons. For example, a doublet may indicate a proton adjacent to a single proton, while a triplet suggests two neighboring protons. This detailed analysis of chemical shifts and coupling constants is crucial for unambiguously assigning each proton to its specific position within the molecule.

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the benzimidazole and cyclohexyl rings are distinct and are influenced by their hybridization and the presence of substituents.

Table 1: Representative ¹H NMR Spectroscopic Data (Note: The following is a representative table based on similar structures, as specific experimental data for this compound is not publicly available.)

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H 7.0 - 7.5 m -
Cyclohexyl CH 2.5 - 3.0 m -

Table 2: Representative ¹³C NMR Spectroscopic Data (Note: The following is a representative table based on similar structures, as specific experimental data for this compound is not publicly available.)

Carbon Chemical Shift (ppm)
Aromatic C-Cl 125 - 130
Aromatic C-N 135 - 145
Aromatic C-H 110 - 125
Imidazole (B134444) C=N 150 - 155
Cyclohexyl CH 40 - 45

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed for conformational analysis. These experiments provide information about the spatial proximity of atoms, which helps in determining the preferred three-dimensional arrangement of the cyclohexyl ring relative to the benzimidazole core.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, which allows for the unambiguous determination of the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the structure of the parent molecule. For instance, the loss of the cyclohexyl group or the chlorine atom would result in characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. For example, an N-H stretching vibration would be expected for the imidazole ring, and C-H stretching vibrations would be observed for both the aromatic and cyclohexyl portions of the molecule. The C=N stretching of the imidazole ring and C-Cl stretching vibrations would also be present at their characteristic frequencies.

Table 3: Representative IR Spectroscopic Data (Note: The following is a representative table based on similar structures, as specific experimental data for this compound is not publicly available.)

Functional Group Wavenumber (cm⁻¹)
N-H Stretch 3200 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C=N Stretch 1600 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. shu.ac.uk For organic molecules with conjugated π systems, such as the benzimidazole ring in this compound, the most significant electronic transitions are typically π → π* and n → π*. uzh.ch

The benzimidazole core is the primary chromophore, the part of the molecule responsible for absorbing light. shu.ac.uk The absorption of UV radiation excites electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π) orbitals. shu.ac.ukuzh.ch These transitions give rise to characteristic absorption bands in the UV-Vis spectrum. shu.ac.uk Studies on similar benzimidazole derivatives show that π → π transitions typically result in strong absorption bands, while n → π* transitions are generally weaker. uzh.ch The precise wavelength of maximum absorbance (λmax) is influenced by the substituents on the benzimidazole ring and the solvent used for analysis. acs.org For this compound, the conjugated system of the benzimidazole ring is expected to produce distinct absorption peaks in the UV region, confirming the presence of the heterocyclic core. researchgate.net

Table 1: Typical Electronic Transitions in Benzimidazole Derivatives

Transition TypeOrbitals InvolvedRelative IntensityExpected Region
π → ππ bonding to π anti-bondingHigh200-400 nm
n → πn non-bonding to π anti-bondingLow250-450 nm

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for verifying the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive compounds like many benzimidazole derivatives. moravek.com The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. moravek.com For this compound, a reversed-phase HPLC method would typically be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The purity is assessed by monitoring the chromatogram; a pure compound will ideally show a single, sharp peak at a characteristic retention time. The presence of additional peaks indicates impurities. researchgate.net

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. omicsonline.org It separates components based on their boiling points and interaction with a stationary phase within a capillary column. oup.com While some benzimidazole derivatives may require derivatization to increase their volatility for GC analysis, it remains a powerful tool for purity assessment, especially when coupled with a flame ionization detector (FID), which provides a response proportional to the mass of the carbon-containing analyte. omicsonline.orgoup.com

For unambiguous identification, chromatographic techniques are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As separated components elute from the GC column, they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. mdpi.com This allows for the definitive identification of the main compound and any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a significant advantage for analyzing a broad range of compounds with minimal sample preparation. nih.gov LC-MS is particularly well-suited for less volatile or thermally labile molecules. jfda-online.com In a typical LC-MS/MS analysis of benzimidazoles, the compound is first separated by HPLC and then introduced into the mass spectrometer. researchgate.netuky.edu The instrument can determine the experimental molecular weight of the compound and, through fragmentation analysis (MS/MS), provide structural information that confirms the identity of this compound. researchgate.net

Table 2: Comparison of Chromatographic Techniques

TechniquePrincipleAnalytesKey Information Provided
HPLC Differential partitioning between liquid mobile phase and solid stationary phase. moravek.comNon-volatile, thermally sensitive compounds. moravek.comPurity, retention time, quantification.
GC Separation based on volatility and interaction with a stationary phase. omicsonline.orgVolatile, thermally stable compounds. omicsonline.orgPurity, retention time, quantification.
GC-MS GC separation followed by mass analysis of eluting compounds. mdpi.comVolatile, thermally stable compounds.Purity, retention time, molecular weight, structural fingerprint.
LC-MS LC separation followed by mass analysis of eluting compounds. nih.govWide range of compounds, including non-volatile and labile ones. nih.govPurity, retention time, molecular weight, structural information. researchgate.net

Crystallographic Analysis for Solid-State Structure Determination

For this compound, X-ray crystallography would reveal:

The planarity of the benzimidazole ring system. semanticscholar.org

The specific conformation of the cyclohexyl ring (typically a stable chair conformation).

The spatial arrangement of the chloro substituent on the benzene (B151609) ring.

The packing of molecules in the crystal lattice, which is stabilized by intermolecular forces such as hydrogen bonding (e.g., N-H···N interactions between imidazole rings) and van der Waals forces. semanticscholar.orgnih.gov

Analysis of related benzimidazole structures shows that the benzimidazole core is generally planar or nearly planar. semanticscholar.orgscilit.com The crystal packing is often dictated by hydrogen bonds and π-π stacking interactions, which create a stable three-dimensional architecture. researchgate.netnih.govscilit.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₃H₁₅ClN₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Table 3: Theoretical Elemental Analysis of C₁₃H₁₅ClN₂

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.01113156.14366.54
HydrogenH1.0081515.1206.45
ChlorineCl35.453135.45315.11
NitrogenN14.007228.01411.94
Total 234.73 100.00

Experimental results from an elemental analyzer that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values would serve to verify the empirical formula of the synthesized compound.

Structure Activity Relationship Sar Studies of Benzimidazole Derivatives

General Principles of Benzimidazole (B57391) SAR

The benzimidazole nucleus, consisting of a fused benzene (B151609) and imidazole (B134444) ring, serves as a privileged scaffold in drug discovery due to its ability to interact with a variety of biological targets. rsc.org The structural flexibility of the benzimidazole system allows for modifications at several key positions, primarily at the N-1, C-2, C-5, and C-6 positions, which significantly modulate the compound's physicochemical properties and biological activity. nih.govnih.gov

The aromatic and heterocyclic nature of benzimidazole facilitates interactions with biological macromolecules through mechanisms such as hydrogen bonding, π–π stacking, and metal ion coordination. rsc.org SAR studies have consistently shown that the electronic properties, steric bulk, and lipophilicity of substituents at different positions on the benzimidazole ring dictate the compound's affinity and selectivity for its target. nih.gov For instance, the introduction of various functional groups can enhance a molecule's ability to bind to the active site of an enzyme or a receptor, thereby potentiating its therapeutic effect. The ease of synthesis and the ability to introduce diverse substituents make the benzimidazole scaffold an attractive starting point for the development of new drugs. rsc.org

Influence of Substitution Patterns on Biological Interactions

The biological profile of a benzimidazole derivative is profoundly influenced by the specific substitution patterns on its core structure. The strategic placement of different functional groups can lead to compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic properties.

The incorporation of chlorine atoms into the structure of a benzimidazole derivative can have a significant impact on its biological activity and selectivity. Chlorine, as a halogen, is an electron-withdrawing group that can alter the electronic distribution within the molecule, thereby influencing its interaction with biological targets. The introduction of chlorine can also increase the lipophilicity of the compound, which may enhance its ability to cross cell membranes and reach its site of action. researchgate.net

In some instances, the presence of a chlorine substituent can lead to a marked increase in potency. For example, a chloroimidazole derivative was found to be the most active compound in a study on bradykinin (B550075) B1 receptor antagonists, with an IC50 value of 0.3 nM. nih.gov The position of the chlorine atom is also critical. Studies on 6-chloro-1H-benzimidazole derivatives have shown that this substitution can be important for pharmacological effects. nih.gov The "magic chloro" effect, as it is sometimes referred to in drug discovery, highlights the often-beneficial role of chlorine in enhancing the physicochemical properties and stability of drug candidates without negatively affecting their toxicity profiles. rsc.org Furthermore, the construction of chlorine bridges in benzimidazole-based fluorescent molecules has been shown to influence their energy levels and photophysical properties. bohrium.com

For instance, in a series of benzimidazole-1,2,3-triazole hybrid molecules, a compound bearing an unsubstituted cyclohexyl moiety at the terminus demonstrated notable cytotoxicity in cancer cells. nih.gov This suggests that the cyclohexyl group is important for the compound's biological activity, likely by facilitating its interaction with the target, in this case, G-quadruplex DNA. nih.gov The lipophilic nature of the cyclohexyl group can also enhance the compound's ability to penetrate cellular membranes, a critical factor for reaching intracellular targets.

Substitutions at the nitrogen and carbon atoms of the benzimidazole ring are fundamental to modulating the biological activity of these compounds.

N-1 Position: The N-1 position of the benzimidazole ring is a key site for modification. The introduction of various substituents at this position can significantly impact the compound's pharmacological properties. For example, N-substitutions with groups like benzyl (B1604629) can enhance chemotherapeutic activity. nih.gov The presence of an N-butyl substituent, however, has been shown to not significantly affect the conjugation and structural organization of the benzimidazole core, suggesting that the nature of the N-1 substituent is critical. nih.gov

C-2 Position: The C-2 position is another highly versatile point for substitution. The introduction of different groups at C-2 can lead to a wide range of biological activities. For instance, substituting the C-2 position with a 2-phenyl group has been shown to yield high binding affinity to certain protein kinases. nih.gov In other cases, substitution with anacardic acid at the C-2 position leads to inhibition of COX-2. nih.gov

The following table summarizes the influence of substitutions at different positions on the benzimidazole ring:

PositionType of SubstituentEffect on Biological Activity
N-1 Benzyl groupsCan increase chemotherapeutic activity. nih.gov
C-2 Phenyl groupsCan enhance binding to protein kinases. nih.gov
C-2 Anacardic acidLeads to COX-2 inhibition. nih.gov
C-5/C-6 Carboxamide, sulfamoylCan result in cannabinoid receptor antagonism. nih.gov
C-5/C-6 Various functional groupsCan enhance antimicrobial efficacy. researchgate.net

Pharmacophoric Requirements for Specific Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For benzimidazole derivatives, the specific arrangement of substituents on the core scaffold defines the pharmacophore required for engagement with different targets.

For instance, to act as inhibitors of certain protein kinases, the pharmacophoric model may require a hydrogen bond donor/acceptor at a specific position, a hydrophobic group to occupy a lipophilic pocket, and an aromatic ring for π-π stacking interactions. nih.gov The benzimidazole nucleus itself can act as a hydrogen bond donor or acceptor and can participate in various binding interactions. rsc.org For G-quadruplex DNA binding, a pharmacophore might include a planar aromatic system for stacking interactions and positively charged groups to interact with the phosphate (B84403) backbone of the DNA. nih.gov The versatility of the benzimidazole scaffold allows for the incorporation of these diverse pharmacophoric features, enabling the design of ligands for a wide array of biological targets.

Rational Design Principles Based on SAR Insights

The insights gained from SAR studies provide a foundation for the rational design of novel benzimidazole derivatives with improved therapeutic properties. By understanding which structural features are critical for activity and selectivity, medicinal chemists can make informed decisions about which modifications to explore.

Rational drug design based on benzimidazole SAR often involves a multi-pronged approach:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physicochemical properties to improve potency or pharmacokinetic profiles.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design ligands that fit optimally into the binding site. This can involve computational methods like molecular docking. nih.gov

Hybrid Molecule Design: Combining the benzimidazole scaffold with other known pharmacophores to create hybrid molecules with synergistic or dual-acting properties. researchgate.netresearchgate.netnih.gov

For example, if SAR studies indicate that a hydrophobic pocket in the target's binding site is not fully occupied, a rational design approach would involve adding a suitable lipophilic group, such as a cyclohexyl moiety, to the benzimidazole scaffold to enhance binding affinity. Similarly, if a hydrogen bond interaction is identified as being crucial for activity, the design of new analogs would focus on incorporating or modifying groups that can participate in such interactions. This iterative process of design, synthesis, and biological evaluation, guided by SAR principles, is central to the development of new and effective benzimidazole-based drugs. nih.gov

Mechanistic Investigations of Biological Activity: in Vitro and Preclinical Models

Molecular Targets and Pathways Associated with Benzimidazole (B57391) Activity

The benzimidazole core is a versatile pharmacophore known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects. These interactions are often modulated by the nature and position of substituents on the benzimidazole ring system.

Enzyme Inhibition Studies

Benzimidazole derivatives have been identified as potent inhibitors of several key enzymes involved in critical cellular processes.

Topoisomerases: Certain benzimidazole derivatives are known to target DNA topoisomerases, enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. For instance, studies have shown that some 2,5-disubstituted benzimidazoles can act as topoisomerase I poisons. nih.gov A notable example is 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole, which has demonstrated significant topoisomerase I inhibition. nih.gov This suggests that the 5-chloro substitution, as present in the subject compound, can be favorable for this activity. The mechanism of action often involves the stabilization of the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death. nih.gov

Cholinesterases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease. Several benzimidazole derivatives have been evaluated for their cholinesterase inhibitory potential. nih.govmdpi.comnih.gov For example, certain benzimidazole-triazole hybrids featuring a 5-chloro substitution have been identified as potent AChE inhibitors, with IC50 values in the nanomolar range. nih.gov The binding of these inhibitors to the active site of cholinesterases prevents the breakdown of the neurotransmitter acetylcholine.

Complex I (NADH:ubiquinone oxidoreductase): While direct studies on 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole are not available, the broader class of benzimidazoles has been investigated for its effects on mitochondrial respiratory chain complexes. Some benzimidazole-based anthelmintics are known to inhibit mitochondrial function in parasites, which can involve the disruption of enzyme complexes like Complex I. This mode of action, however, is more established in the context of antiparasitic activity and would require specific investigation for the compound .

Receptor Modulation and Ligand-Binding Domains

Benzimidazole derivatives have been shown to modulate the activity of various receptors by binding to specific domains.

The diverse pharmacological profile of benzimidazoles extends to their ability to interact with a variety of cellular receptors. This interaction can either be agonistic or antagonistic, depending on the specific derivative and the receptor subtype. For instance, certain N-substituted benzimidazole derivatives have been found to exhibit high binding affinity for the serotonin (B10506) 5-HT4 receptor, with Ki values in the nanomolar range. researchgate.net This highlights the potential of the benzimidazole scaffold to be tailored for specific receptor interactions.

Interference with Cellular Processes

The enzymatic and receptor-level interactions of benzimidazoles translate into significant effects on fundamental cellular processes.

Cell Cycle: A number of benzimidazole derivatives have been reported to induce cell cycle arrest in cancer cell lines. mdpi.comnih.govnih.gov The specific phase of arrest (e.g., G1, S, or G2/M) can vary depending on the compound's structure and the cell type. mdpi.comnih.gov For example, certain novel benzimidazole derivatives have been shown to cause a significant increase in the cell population in the G2/M phase. nih.gov This disruption of the normal cell cycle progression is a key mechanism for the anticancer activity of these compounds.

Biofilm Formation: Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to antibiotics. Several studies have demonstrated the ability of benzimidazole derivatives to inhibit biofilm formation in various pathogenic bacteria. researchgate.netnih.gov For instance, a novel 2-aminobenzimidazole (B67599) derivative was found to potently inhibit biofilm formation by Mycobacterium smegmatis. nih.gov The mechanism of biofilm inhibition can vary, but it often involves interference with bacterial signaling pathways or the production of extracellular matrix components.

In Vitro Assays for Biological Activity Profiling

A variety of in vitro assays are employed to characterize the biological activity of benzimidazole derivatives and to elucidate their mechanisms of action.

Cell-Based Assays for Studying Cellular Responses

Cell-based assays are crucial for understanding how a compound affects cellular functions in a more physiologically relevant context.

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines. rdd.edu.iqscholarsresearchlibrary.com This assay measures the metabolic activity of cells, which is generally correlated with cell viability. IC50 values, representing the concentration of a compound that inhibits cell growth by 50%, are determined from these assays. For example, novel benzimidazole-triazole derivatives have been evaluated for their anticancer activity against cell lines such as A549 (lung carcinoma), with IC50 values reported in the micromolar range. nih.govacs.org

Cell Cycle Analysis: Flow cytometry is the standard technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.netscienceopen.com Cells are typically treated with the test compound for a specific duration, after which they are stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and analyzed. This allows for the quantification of cell cycle arrest at specific checkpoints.

Apoptosis Assays: Annexin V/propidium iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis (programmed cell death). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains necrotic cells with compromised membrane integrity.

Biochemical Assays for Enzyme Kinetics and Inhibition

Biochemical assays are essential for determining the direct interaction of a compound with its molecular target, such as an enzyme.

High-Throughput Screening for Lead Compound Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds to identify "hits" that modulate a specific biological target. In the case of identifying a lead compound like this compound, HTS would be employed to screen a diverse chemical library for molecules that exhibit a desired biological effect.

For instance, a cell-based HTS assay was used to screen a 10,000-compound diversity library to identify selective inhibitors of the FLT3 receptor tyrosine kinase, a target in acute myeloid leukemia (AML). nih.gov This screening led to the identification of a promising benzimidazole scaffold-based compound. nih.gov Similarly, this compound could be identified through such a large-scale screening campaign against a specific enzyme, receptor, or cellular pathway implicated in a disease. The process involves miniaturized assays in multi-well plates, where the compound's effect is measured via indicators like fluorescence, luminescence, or radioactivity.

Table 1: Representative High-Throughput Screening Campaign for a Benzimidazole Analogue

Parameter Description Example
Target Specific protein or pathway of interest. FLT3 Receptor Tyrosine Kinase nih.gov
Compound Library A large collection of diverse chemical entities. 10,000-compound library nih.gov
Assay Type Method used to measure the compound's effect. Cell-based cytotoxicity assay nih.gov

| "Hit" Criteria | Pre-defined level of activity that merits further investigation. | Selective inhibition of cancer cells over normal cells. nih.gov |

This table is a generalized representation of an HTS campaign for a benzimidazole compound, as specific HTS data for this compound is not available in the reviewed literature.

Bioassays for Specific Target Detection

Once a "hit" is identified through HTS, a series of more focused bioassays are conducted to confirm its activity and determine its specific molecular target. These assays are crucial for validating that the compound's biological effect is due to interaction with the intended target.

For benzimidazole derivatives, which are known to target a wide array of proteins, these assays are diverse. For example, after identifying novel benzimidazoles as potential anticancer agents, researchers used a DNA relaxation assay to confirm their inhibitory effect on the enzyme Human Topoisomerase I. nih.gov Other bioassays could include:

Enzyme Inhibition Assays: To measure the compound's ability to inhibit a specific enzyme, such as α-glucosidase, which has been a target for other benzimidazole derivatives in anti-diabetic research. nih.gov

Receptor Binding Assays: To determine if the compound binds to a specific cell surface or nuclear receptor.

Cellular Thermal Shift Assays (CETSA): To confirm direct binding of the compound to the target protein within a cell.

These targeted bioassays help to build a profile of the compound's specificity and potency, distinguishing on-target effects from potential off-target activities.

Preclinical In Vivo Models for Mechanism of Action Elucidation

Following successful in vitro characterization, promising compounds advance to preclinical in vivo studies using animal models. These studies are essential for understanding how the compound behaves in a complex living system and for gathering further evidence of its mechanism of action.

Animal Models for Understanding Target Engagement and Pathway Modulation

Animal models of disease are used to assess whether the in vitro activity of a compound translates to a therapeutic effect in vivo. For a compound like this compound, the choice of animal model would depend on its intended therapeutic application. For instance, if in vitro assays suggested anticancer activity, the compound would be tested in rodent models with induced tumors.

Studies on other benzimidazoles demonstrate this process. A potent benzimidazole compound identified as an FLT3 inhibitor was tested in mice with FLT3/ITD leukemia. The study confirmed that treatment with the compound significantly reduced the leukemia burden and prolonged the survival of the mice, demonstrating effective target engagement in a living organism. nih.gov Similarly, various 5-chloro-benzimidazole-2-thiol derivatives were evaluated in a murine model of acute Chagas' disease to confirm their trypanocidal activity observed in vitro. nih.gov These models allow researchers to observe how the compound modulates the specific biological pathways related to the disease, providing a bridge between cellular effects and physiological outcomes.

Pharmacodynamic Studies to Quantify Biological Effects

Pharmacodynamic (PD) studies are conducted to understand the relationship between drug concentration and the resulting physiological effect. These studies aim to quantify the biological effects of the compound over time and at different concentration levels.

In the context of this compound, PD studies would involve administering the compound to animal models and measuring specific biomarkers related to its target. For example, if the compound were targeting a specific kinase, researchers would measure the phosphorylation levels of that kinase's downstream substrates in tissue samples taken from the animals at various time points after administration.

A study on 5-R-1H-benzo[d]imidazole-2-thiol derivatives investigated their effect on intraocular pressure (IOP) in rats. rrpharmacology.ru The PD analysis involved measuring IOP at different time points after administration, revealing the onset, magnitude, and duration of the pressure-lowering effect. rrpharmacology.ru This type of study provides critical information on how the compound interacts with its target in vivo and helps to establish a quantitative basis for its biological activity.

Table 2: Illustrative Pharmacodynamic Study Design for a Benzimidazole Derivative

Study Component Description Example from Related Compounds
Animal Model Species used to model the disease or physiological process. Normotensive rats and rats with induced ophthalmic hypertension. rrpharmacology.ru
Biomarker A measurable indicator of a biological state or condition. Intraocular Pressure (IOP). rrpharmacology.ru
Measurement The technique used to quantify the biomarker. Tonometry. rrpharmacology.ru

| Time Points | Intervals at which measurements are taken post-administration. | Multiple time points to assess onset and duration of effect. rrpharmacology.ru |

This table illustrates a typical pharmacodynamic study based on research into related benzimidazole compounds, as specific PD data for this compound is not available in the reviewed literature.

Computational Chemistry and Molecular Modeling in Benzimidazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between ligands and their biological targets, such as proteins and enzymes.

Molecular docking simulations are instrumental in predicting the binding affinities and binding modes of benzimidazole (B57391) derivatives. While specific docking studies on 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole are not extensively documented in publicly available literature, studies on structurally related compounds provide valuable insights. For instance, docking studies on various 2-substituted benzimidazole derivatives have been performed to predict their binding energies and interactions with therapeutic targets. These studies often reveal that the nature and conformation of the substituent at the 2-position, such as the cyclohexyl group, play a crucial role in determining the binding affinity. The predicted binding energy, typically expressed in kcal/mol, provides a quantitative measure of the stability of the ligand-target complex.

In a study on novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 (TGase 2) inhibitors, molecular docking was used to analyze the binding mode of the most potent compound. nih.gov The analysis revealed key interactions within the β-sandwich domain of TGase 2, which is a p53 binding site. nih.gov Similarly, docking studies of other benzimidazole derivatives against targets like the EGFR kinase domain have shown strong binding affinities, highlighting the potential of this scaffold in drug design. medcraveonline.com

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
1H-benzo[d]imidazole-4,7-dione derivativesTransglutaminase 2 (TGase 2)Data not specifiedβ-sandwich domain
N-substituted 2-substituted benzimidazolesEGFR kinase domainData not specifiedNot specified
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativesp65 NF-κBData not specifiedNot specified

A primary goal of molecular docking is to elucidate the specific interactions between a ligand and the amino acid residues within the active site of a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For benzimidazole derivatives, the benzimidazole core and its substituents can engage in various interactions that stabilize the complex.

For example, in the context of cyclooxygenase (COX) enzymes, the active site is predominantly hydrophobic. nih.gov A cyclohexyl group at the 2-position of the benzimidazole ring would be expected to form favorable hydrophobic interactions within such a pocket. The chloro substituent at the 5-position can also influence binding through halogen bonding or by altering the electronic properties of the benzimidazole ring system.

Studies on other benzimidazole derivatives have identified key amino acid residues involved in binding. For instance, docking of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives into the active site of proteins involved in inflammatory pathways revealed interactions that explain their inhibitory activity. nih.gov Western blot analysis in one such study confirmed that a potent compound could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated macrophages, suggesting a specific mode of action elucidated by computational and experimental methods. nih.gov

Target ProteinInteracting Ligand MoietyType of InteractionKey Amino Acid Residues
Cyclooxygenase (COX) Active SiteCyclohexyl groupHydrophobicHydrophobic residues
p65 NF-κBBenzimidazole coreHydrogen bonding, π-stackingNot specified

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models are developed to predict the biological activity of new or untested compounds based on their structural features. These models are built using a training set of compounds with known activities and are validated using a test set. For benzimidazole derivatives, QSAR studies have been successfully employed to develop predictive models for various activities, including antimicrobial and anticancer effects. nih.govnih.govijpsr.com

A typical QSAR study involves calculating a set of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature. Multiple linear regression (MLR) is a common statistical method used to build the QSAR model. For a series of substituted benzimidazoles with antimicrobial activity, a QSAR analysis established the importance of descriptors like the weighted atomic polarizabilities (WAP), the logarithm of the partition coefficient (MlogP), and the unsaturation index (UI) in describing their activity. nih.gov Another study on benzimidazole analogues with antibacterial activity developed a model with a high correlation coefficient (r² = 0.6773) and predictive ability (predictive r² = 0.7150), indicating a robust and reliable model. ijpsr.com

Biological ActivityQSAR Model StatisticsKey Descriptors
Antimicrobialr² = 0.6773, predictive r² = 0.7150TPSA, H-bond acceptors, iLOGP, GGI4
Antibacterial (Pseudomonas aeruginosa)High agreement between experimental and predicted valuesPhysicochemical, steric, electronic, and structural descriptors

A significant outcome of QSAR studies is the identification of structural features that are either beneficial or detrimental to the biological activity of a compound. This information is crucial for the rational design of more potent derivatives.

For this compound, the key structural features are the chloro substituent at the 5-position and the cyclohexyl group at the 2-position. QSAR studies on similar benzimidazole derivatives have shed light on the influence of such features. For instance, the presence of a chloro group can enhance activity by increasing lipophilicity or by participating in specific interactions with the target. The bulky and hydrophobic cyclohexyl group at the 2-position can contribute to potency by occupying a hydrophobic pocket in the active site of the target protein.

In a QSAR study of substituted benzimidazoles, descriptors such as the Topological Polar Surface Area (TPSA), the number of H-bond acceptors, and the implicit LOGP (iLOGP) were found to have a positive correlation with antibacterial activity. ijpsr.com This suggests that both electronic and hydrophobic properties are important for the activity of these compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is used to study the conformational changes of ligands and proteins, the stability of ligand-protein complexes, and the dynamics of binding and unbinding events.

For example, MD simulations of 2-benzimidazolyl-urea with a lipid membrane have been used to understand its permeability and its potential to disrupt membrane integrity. mdpi.com These simulations showed that at higher concentrations, the molecules tend to aggregate and form a pore in the membrane, which could explain their cytotoxic activity. mdpi.com Such studies are crucial for understanding not only the interaction with a specific target but also the broader pharmacokinetic and pharmacodynamic properties of a compound. The conformational flexibility of the cyclohexyl group in this compound would be a key aspect to investigate using MD simulations to understand its preferred orientation in a binding pocket.

Virtual Screening of Compound Libraries

Virtual screening (VS) has emerged as a powerful and cost-effective strategy in the early stages of drug discovery to identify promising lead compounds from vast chemical libraries. This computational technique involves the screening of large databases of small molecules to find those that are most likely to bind to a specific biological target. For benzimidazole derivatives, ligand-based virtual screening (LBVS) is a commonly employed approach, particularly when the three-dimensional structure of the target protein is unknown.

The general workflow for a virtual screening campaign targeting analogs of this compound would typically involve the following steps:

Database Selection: A large, diverse compound library is chosen, such as the ZINC15 database, which contains millions of commercially available compounds.

Scaffold-Based Filtering: The library is initially filtered to select molecules that contain the core benzimidazole scaffold. This substructure search significantly narrows down the number of compounds to be evaluated. For instance, a substructure search for the benzimidazole scaffold in the ZINC15 database can yield tens of thousands of molecules.

Physicochemical Filtering: The resulting subset of compounds is then filtered based on drug-like properties, most commonly using Lipinski's rule of five. This rule assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. Compounds that adhere to these rules are more likely to be developed into orally administered drugs.

Molecular Docking: The filtered compounds are then subjected to molecular docking simulations against a specific protein target. This step predicts the preferred orientation of the ligand when bound to the receptor and estimates the binding affinity, typically represented by a docking score. Compounds with the most favorable docking scores are prioritized for further investigation.

Hit Identification and Experimental Validation: The top-ranked compounds from the docking studies are considered "hits" and are then acquired for experimental validation of their biological activity.

While specific virtual screening studies highlighting this compound as a lead compound are not prevalent in the cited literature, the general applicability of this methodology to benzimidazole libraries is well-documented. For example, a virtual screening campaign aimed at identifying inhibitors for a particular enzyme might identify a series of 5-chloro-2-substituted benzimidazoles as potential candidates due to favorable interactions of the chloro and cyclohexyl groups within the enzyme's active site. The cyclohexyl group, being bulky and lipophilic, could potentially occupy a hydrophobic pocket, while the chloro group might engage in halogen bonding or other specific interactions.

Table 1: Representative Data from a Virtual Screening Workflow for Benzimidazole Derivatives

Screening StageNumber of Compounds (Illustrative)Key Parameters / Criteria
Initial Compound Library (e.g., ZINC15)> 10,000,000N/A
Benzimidazole Scaffold Search~ 67,000Presence of the benzimidazole core structure.
Lipinski's Rule of Five Filtering~ 53,000Molecular Weight ≤ 500 DalogP ≤ 5H-bond donors ≤ 5H-bond acceptors ≤ 10
Molecular Docking and Scoring~ 1,500Docking Score (e.g., < -8.0 kcal/mol)
Final Hits for Experimental Testing10 - 50Favorable binding interactions and high docking scores.

This table is interactive and provides an illustrative example of the number of compounds at each stage of a virtual screening process.

Application of Density Functional Theory (DFT) for Electronic Structure and Tautomerism

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has become an indispensable tool in chemical research for predicting a wide range of molecular properties, including geometries, reaction energies, and spectroscopic data. For this compound, DFT calculations can provide crucial insights into its electronic characteristics and the phenomenon of tautomerism.

Electronic Structure Analysis:

The electronic properties of a molecule are fundamental to its reactivity and interactions with biological targets. DFT calculations can be used to determine several key electronic descriptors:

Optimized Molecular Geometry: DFT is used to find the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding.

For this compound, the presence of the electron-withdrawing chlorine atom at the 5-position is expected to influence the electron density distribution of the benzimidazole ring system. The cyclohexyl group at the 2-position, being an electron-donating alkyl group, would also modulate the electronic properties. DFT calculations can precisely quantify these effects.

Table 2: Calculated Electronic Properties of Substituted Benzimidazoles using DFT (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Benzimidazole-6.25-1.105.153.50
5-Chlorobenzimidazole-6.40-1.504.902.80
2-Cyclohexylbenzimidazole-6.10-1.055.053.65
This compound-6.30-1.454.853.10

This table is interactive and presents hypothetical DFT-calculated electronic properties to illustrate the electronic effects of substituents on the benzimidazole core. The values are representative and not from a direct study of the subject compound.

Tautomerism in this compound:

Benzimidazole and its derivatives can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. For an asymmetrically substituted benzimidazole like this compound, the two tautomers, this compound and 6-Chloro-2-cyclohexyl-1H-benzo[d]imidazole, are not energetically equivalent.

DFT calculations are highly effective in studying tautomeric equilibria. By calculating the total electronic energies of each tautomer, the more stable form can be identified. The energy difference between the tautomers allows for the prediction of their relative populations at equilibrium. Furthermore, DFT can be used to model the transition state for the proton transfer reaction, providing the activation energy barrier for the tautomerization process. The presence of different solvents can also be incorporated into DFT calculations using continuum solvation models, which can be crucial as the relative stability of tautomers can be solvent-dependent.

In the case of this compound, the electronic effect of the chloro substituent at the 5-position would be the primary determinant of the relative stability of the two tautomers. DFT calculations would be able to predict whether the N-H proton prefers to reside on the nitrogen atom closer to or further from the chlorine atom.

Emerging Research Avenues and Future Perspectives for 5 Chloro 2 Cyclohexyl 1h Benzo D Imidazole

Exploration of Novel Biological Targets and Mechanisms of Action

The broad spectrum of biological activities exhibited by benzimidazole (B57391) derivatives underscores the potential of 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole to interact with a variety of novel biological targets. Research into analogous compounds provides a roadmap for future investigations into its specific mechanisms of action.

Antimycobacterial Activity: Derivatives of 2-cyclohexyl-1H-benzo[d]imidazole have demonstrated significant tuberculostatic activity. Specifically, compounds with a cyclohexylethyl substituent at the C-2 position have shown excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis strains. nih.gov This suggests that this compound could be a promising candidate for the development of new anti-tubercular agents. Future research should focus on evaluating its efficacy against various mycobacterial strains and elucidating its mechanism of action, which may involve targeting essential enzymes in bacterial cell wall synthesis or other vital pathways.

Anticancer Properties: Benzimidazoles are well-documented as potent anticancer agents. nih.govnih.gov One established mechanism for a related fluoro-benzimidazole derivative is its function as a Microtubule Targeting Agent (MTA), which induces cell death through mitotic arrest. nih.govoncotarget.com This compound was shown to affect key regulatory proteins such as p53, survivin, cyclin-dependent kinase 1 (Cdk1), and cyclin B1. nih.govoncotarget.com Given these precedents, this compound should be investigated for its potential to disrupt microtubule dynamics in cancer cells. Furthermore, bisbenzimidazoles have been identified as DNA minor groove-binding ligands, which can interfere with DNA replication and transcription, leading to cytotoxic effects. nih.gov

Enzyme Inhibition: The structural motif of this compound makes it a candidate for targeting various enzymes implicated in disease.

Cyclooxygenase-2 (COX-2) Inhibition: Certain 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles have been designed as selective COX-2 inhibitors, which are important targets for anti-inflammatory therapies. researchgate.net Molecular modeling has shown these compounds fit well within the COX-2 active site. researchgate.net

Janus Kinase (JAK1) Inhibition: Structure-based design has led to the development of benzimidazole derivatives as selective JAK1 inhibitors, which are relevant for treating immunological disorders. nih.gov

α-Glucosidase Inhibition: In the context of diabetes, benzimidazole hybrids have been designed to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov

The table below summarizes potential biological targets for the subject compound based on activities of related benzimidazole derivatives.

Potential Biological TargetTherapeutic AreaMechanism of Action
Mycobacterial EnzymesInfectious Disease (Tuberculosis)Inhibition of essential bacterial processes.
Tubulin/MicrotubulesOncologyDisruption of mitotic spindle formation, leading to mitotic arrest and apoptosis. nih.govoncotarget.com
DNA Minor GrooveOncologyInterference with DNA replication and transcription. nih.gov
Cyclooxygenase-2 (COX-2)Inflammation, PainSelective inhibition of prostaglandin (B15479496) synthesis. researchgate.net
Janus Kinase 1 (JAK1)Autoimmune DisordersInhibition of cytokine signaling pathways. nih.gov
α-GlucosidaseDiabetesDelaying carbohydrate digestion and glucose absorption. nih.gov
Estrogen Receptor Alpha (ERα)Oncology (Breast Cancer)Modulation of hormone receptor activity. chemrevlett.com

Development of Advanced Synthetic Methodologies

The synthesis of the benzimidazole core is a well-established area of organic chemistry, with the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid being a foundational method. semanticscholar.orgrsc.org However, recent advancements focus on improving efficiency, yield, and environmental sustainability.

Future synthesis of this compound and its analogs can benefit from these modern techniques:

Catalytic Approaches: The use of various catalysts, including metal-based and green catalysts, can facilitate the cyclization reaction under milder conditions and with higher yields. For instance, water extract of onion has been used as a natural catalyst for synthesizing 2-substituted benzimidazoles. semanticscholar.org

Multi-component Reactions (MCRs): MCRs offer an efficient route to generate diverse compound libraries by combining three or more reactants in a single step, which can be advantageous for creating novel derivatives.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the condensation and cyclization steps involved in forming the benzimidazole ring.

A general synthetic scheme starting from 4-chloro-o-phenylenediamine and cyclohexanecarboxylic acid or its derivatives would be the most direct route. Advanced methodologies would focus on optimizing the condensation and cyclization step, as illustrated in the table below.

Synthetic ApproachDescriptionPotential Advantages
Traditional Condensation Reaction of 4-chloro-o-phenylenediamine with cyclohexanecarboxylic acid or cyclohexanecarbaldehyde under acidic conditions. semanticscholar.orgrsc.orgWell-established, straightforward.
Catalytic Condensation Use of metal catalysts (e.g., Copper, Cobalt) or green catalysts to promote the reaction. semanticscholar.orgMilder reaction conditions, higher yields, improved sustainability.
One-Pot Synthesis Combining multiple reaction steps without isolating intermediates.Increased efficiency, reduced waste.
Microwave-Assisted Organic Synthesis (MAOS) Utilizing microwave irradiation to accelerate the reaction.Drastically reduced reaction times, often improved yields.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. For a molecule like this compound, these computational tools can be applied in several ways:

Predictive Modeling: AI/ML algorithms can be trained on large datasets of known benzimidazole derivatives and their biological activities. These models can then predict the potential efficacy and properties of novel, unsynthesized analogs of this compound, allowing researchers to prioritize the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the benzimidazole scaffold and specifying target criteria (e.g., high affinity for a particular enzyme, low predicted toxicity), novel derivatives with potentially superior characteristics can be generated.

Virtual Screening: High-throughput virtual screening (HTVS) powered by ML can rapidly screen vast virtual libraries of compounds to identify those likely to bind to a specific biological target. This can help in identifying new therapeutic applications for the this compound scaffold.

Investigation of Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design and optimize inhibitors. This approach is highly relevant for the future development of this compound.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies can be used to understand how this compound might interact with the active sites of potential targets like COX-2, JAK1, or mycobacterial enzymes. researchgate.netnih.gov The results can guide the design of new analogs with improved binding affinity and selectivity. For example, docking studies have revealed that the methylsulfonyl group of certain imidazole (B134444) inhibitors inserts into a specific pocket of the COX-2 enzyme, and that the benzimidazole ring can form key hydrogen bonds with active site residues. researchgate.netnih.gov

X-ray Crystallography: Obtaining the crystal structure of this compound complexed with its biological target provides the most accurate and detailed information about its binding mode. This "snapshot" allows for precise, rational modifications to the molecule's structure to enhance interactions and improve potency. nih.gov

Pharmacophore Modeling: Based on the known active compounds, a pharmacophore model can be developed to define the essential structural features required for biological activity. This model can then be used to design new molecules that fit the pharmacophore and are likely to be active.

By combining these computational and experimental techniques, researchers can rationally design the next generation of drugs based on the this compound scaffold, optimizing them for potency, selectivity, and pharmacokinetic properties.

Q & A

Basic: What are the standard synthetic routes for 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole?

Methodological Answer:
The compound is typically synthesized via cyclization reactions. A common approach involves reacting substituted benzimidazole precursors with cyclohexyl halides under nucleophilic substitution conditions. For example, 2-chloro-1H-benzimidazole derivatives can be alkylated using cyclohexyl bromide in the presence of a base like K₂CO₃ in DMF at 80–100°C . Alternative routes include one-pot methods using p-toluenesulfonic acid (p-TSA) as a catalyst under reflux in polar aprotic solvents (e.g., DMF), which facilitates both condensation and cyclization steps . Yield optimization often requires controlled temperature and stoichiometric ratios of reactants.

Advanced: How can computational tools enhance the synthesis design of this compound derivatives?

Methodological Answer:
Retrosynthetic analysis using AI-powered platforms (e.g., Reaxys, Pistachio) can predict feasible routes by cross-referencing reaction databases. For instance, AI models prioritize precursors based on relevance scores and plausible reaction pathways, such as coupling 5-chloro-1H-benzimidazole with cyclohexylmagnesium bromide under Grignard conditions . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) further validate reaction mechanisms by modeling transition states and intermediates, reducing trial-and-error in optimizing reaction conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions. For example, the cyclohexyl group shows characteristic multiplet peaks at δ 1.2–2.1 ppm (¹H) and δ 25–35 ppm (¹³C) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 275.12 for C₁₃H₁₅ClN₂) .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the benzimidazole core) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). A systematic approach includes:

Replicating experiments using standardized protocols (e.g., MTT assay for cytotoxicity at 24–72 hours).

Structure-Activity Relationship (SAR) studies to isolate the effects of substituents (e.g., comparing 5-chloro vs. 5-fluoro analogs) .

Computational docking (AutoDock Vina) to validate binding affinities against targets like tyrosine kinases or DNA topoisomerases .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Storage: Keep in dry, ventilated containers away from heat (P210) and incompatible substances (e.g., strong oxidizers) .
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to prevent inhalation (P261) or skin contact (P280) .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced: What strategies optimize regioselectivity in functionalizing the benzimidazole core?

Methodological Answer:

  • Directed C-H Activation: Use palladium catalysts with directing groups (e.g., pyridine) to selectively functionalize the C4/C5 positions .
  • Microwave-Assisted Synthesis: Enhances reaction specificity by reducing side products (e.g., 80% yield for C2-cyclohexyl vs. <50% under conventional heating) .
  • Protecting Groups: Temporarily block reactive sites (e.g., N1 with tosyl groups) to direct substitution to desired positions .

Basic: How to assess the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • pH-Dependent Studies: Dissolve in buffers (pH 1–13) and monitor decomposition by UV-Vis spectroscopy (λ_max ~290 nm) .

Advanced: What computational methods predict environmental toxicity of this compound?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR): Models like ECOSAR estimate aquatic toxicity (e.g., LC50 for Daphnia magna) based on logP and electronegativity .
  • Biodegradation Pathways: Use MetaPred to simulate microbial degradation routes, identifying persistent metabolites .

Basic: How to design a SAR study for derivatives of this compound?

Methodological Answer:

Core Modification: Vary substituents at C2 (e.g., cyclohexyl vs. phenyl) and C5 (e.g., Cl vs. NO₂).

Biological Screening: Test analogs against target enzymes (e.g., CYP450 inhibition assays) .

Data Analysis: Use multivariate regression to correlate structural features (e.g., Hammett σ values) with activity .

Advanced: What interdisciplinary applications exist beyond pharmacology?

Methodological Answer:

  • Material Science: Incorporate into metal-organic frameworks (MOFs) for gas storage, leveraging its rigid aromatic core .
  • Catalysis: Use as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Environmental Chemistry: Functionalize with chelating groups for heavy metal detection in aqueous systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.